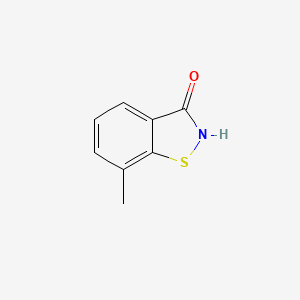
7-Methylbenzisothiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylbenzisothiazol-3(2H)-one is an organic compound belonging to the class of isothiazolinones. These compounds are known for their antimicrobial properties and are widely used as preservatives in various industrial and consumer products. The structure of this compound consists of a benzene ring fused with an isothiazole ring, with a methyl group attached to the seventh position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylbenzisothiazol-3(2H)-one typically involves the cyclization of 2-mercaptobenzoic acid with diphenyl phosphoryl azide . Another method involves the reaction of 2-halobenzonitrile with an alkanethiol in a heterogeneous solvent system in the presence of a base to give 2-(alkylthio)benzonitrile, which is then cyclized with a halogenating agent .
Industrial Production Methods: Industrial production methods often utilize thiosalicylic acid as a starting material, which undergoes cyclization in the presence of a strong base . Another industrial method involves the oxidation of 2-(methylthio)benzamide to 2-(methylsulfinyl)benzamide, followed by cyclization with thionyl chloride .
Chemical Reactions Analysis
Types of Reactions: 7-Methylbenzisothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-Methylbenzisothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties and potential use in controlling microbial growth.
Medicine: Explored for its potential as an antifungal and antibacterial agent.
Industry: Widely used as a preservative in paints, adhesives, and cleaning products due to its antimicrobial properties
Mechanism of Action
The antimicrobial activity of 7-Methylbenzisothiazol-3(2H)-one is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound targets the thiol groups in proteins, leading to the inactivation of enzymes and disruption of cellular processes . This results in the death of the microbial cells.
Comparison with Similar Compounds
1,2-Benzisothiazol-3-one: Similar structure but lacks the methyl group at the seventh position.
2-Methyl-1,2-benzisothiazolin-3-one: Similar structure with a methyl group at the second position.
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one: A derivative with additional chlorine and octyl groups, used as a biocide.
Uniqueness: 7-Methylbenzisothiazol-3(2H)-one is unique due to its specific substitution pattern, which can influence its reactivity and antimicrobial efficacy. The presence of the methyl group at the seventh position can enhance its stability and effectiveness compared to other isothiazolinones.
Properties
Molecular Formula |
C8H7NOS |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
7-methyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H7NOS/c1-5-3-2-4-6-7(5)11-9-8(6)10/h2-4H,1H3,(H,9,10) |
InChI Key |
RWQJMHMLXGWMRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


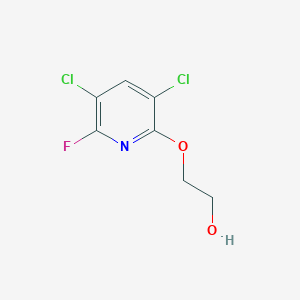
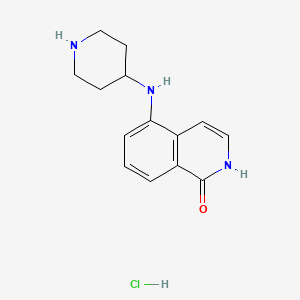
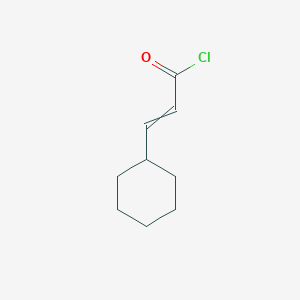

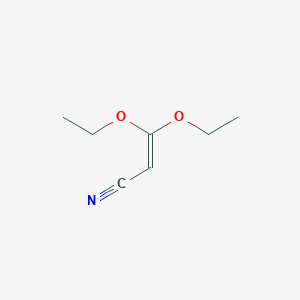

![2-[(1S,2R,4R)-2,4-dimethylcyclohexyl]pyridine](/img/structure/B8611841.png)

![7-Acetylamino-4-methylthiopyrido[4,3-d]pyrimidine](/img/structure/B8611844.png)

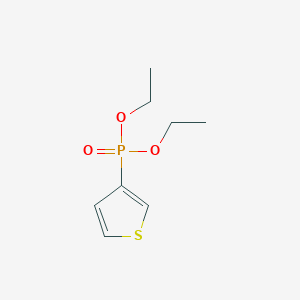

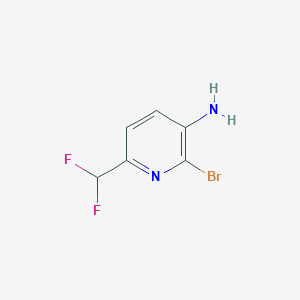
![ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B8611879.png)
